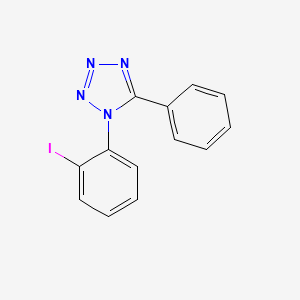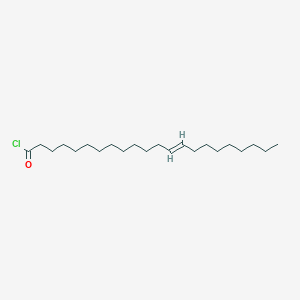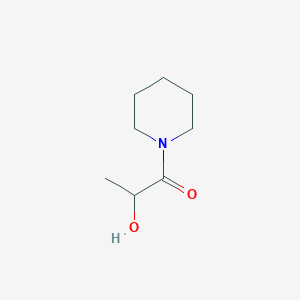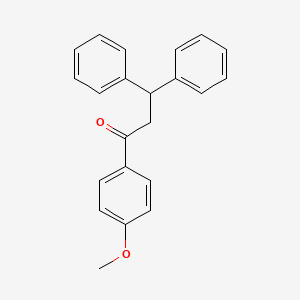
1-(2-iodophenyl)-5-phenyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-iodophenyl)-5-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a tetrazole ring. The presence of iodine and the tetrazole ring makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-iodophenyl)-5-phenyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with sodium azide in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired tetrazole compound.
Another method involves the use of 2-iodobenzyl chloride and sodium azide, followed by cyclization to form the tetrazole ring. This reaction may require elevated temperatures and the presence of a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-iodophenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or organomagnesium compounds.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The tetrazole ring can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as n-butyllithium, and organomagnesium compounds, such as Grignard reagents. These reactions typically occur under anhydrous conditions and at low temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions may require acidic or basic conditions and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions typically occur under mild conditions and at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl-tetrazole derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.
Reduction Reactions: Products include amines and other reduced tetrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-iodophenyl)-5-phenyl-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a precursor for the development of new drugs.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-bromophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a bromine atom instead of iodine.
1-(2-chlorophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a chlorine atom instead of iodine.
1-(2-fluorophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-iodophenyl)-5-phenyl-1H-tetrazole is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The larger size and higher polarizability of iodine compared to other halogens can result in different chemical and biological properties, making this compound distinct from its halogenated analogs.
Propiedades
Fórmula molecular |
C13H9IN4 |
|---|---|
Peso molecular |
348.14 g/mol |
Nombre IUPAC |
1-(2-iodophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9IN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
XRMSTMSFRJTCAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)


![3-(4-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B12000371.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)

![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)

![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)

![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)
